molecular formula C14H32NO3P B12564399 [12-(Ethylamino)dodecyl]phosphonic acid CAS No. 198065-35-9

[12-(Ethylamino)dodecyl]phosphonic acid

Cat. No.: B12564399
CAS No.: 198065-35-9
M. Wt: 293.38 g/mol
InChI Key: JUEBXRFTBDZBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[12-(Ethylamino)dodecyl]phosphonic acid: is an organic compound characterized by the presence of a phosphonic acid group attached to a long alkyl chain with an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [12-(Ethylamino)dodecyl]phosphonic acid typically involves the reaction of dodecylphosphonic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Dodecylphosphonic acid+Ethylamine[12-(Ethylamino)dodecyl]phosphonic acid\text{Dodecylphosphonic acid} + \text{Ethylamine} \rightarrow \text{this compound} Dodecylphosphonic acid+Ethylamine→[12-(Ethylamino)dodecyl]phosphonic acid

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [12-(Ethylamino)dodecyl]phosphonic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the ethylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products:

    Oxidation: Formation of corresponding phosphonic acid derivatives.

    Reduction: Formation of reduced phosphonic acid derivatives.

    Substitution: Formation of substituted phosphonic acid derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a surfactant in various chemical reactions.
  • Employed in the synthesis of other complex organic molecules.

Biology:

  • Investigated for its potential as a bioactive compound in drug development.
  • Studied for its interactions with biological membranes and proteins.

Medicine:

  • Potential applications in the development of pharmaceuticals, particularly in targeting specific biological pathways.

Industry:

  • Utilized in the formulation of specialty chemicals and materials.
  • Applied in the development of corrosion inhibitors and surface coatings.

Mechanism of Action

The mechanism of action of [12-(Ethylamino)dodecyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or other functional groups, influencing the activity of the target molecules. The ethylamino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • [12-(Amino)dodecyl]phosphonic acid
  • [12-(Methylamino)dodecyl]phosphonic acid
  • [12-(Propylamino)dodecyl]phosphonic acid

Uniqueness:

  • The presence of the ethylamino group in [12-(Ethylamino)dodecyl]phosphonic acid provides unique chemical properties, such as enhanced solubility and specific reactivity compared to its analogs.
  • The long alkyl chain contributes to its surfactant properties, making it suitable for applications in various fields.

Properties

CAS No.

198065-35-9

Molecular Formula

C14H32NO3P

Molecular Weight

293.38 g/mol

IUPAC Name

12-(ethylamino)dodecylphosphonic acid

InChI

InChI=1S/C14H32NO3P/c1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-19(16,17)18/h15H,2-14H2,1H3,(H2,16,17,18)

InChI Key

JUEBXRFTBDZBLA-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCCCCCCCCCP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.